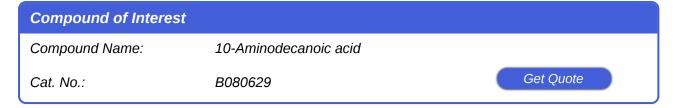


# An In-depth Technical Guide to 10-Aminodecanoic Acid (CAS: 13108-19-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

10-Aminodecanoic acid, with the CAS number 13108-19-5, is a bifunctional molecule containing a terminal carboxylic acid and a primary amine separated by a ten-carbon aliphatic chain.[1][2] This structure imparts amphiphilic properties, making it a valuable building block in various chemical syntheses.[3] While it can be isolated from natural sources such as the seeds of Lupinus angustifolius, it is primarily produced synthetically for commercial and research purposes.[4] Its key application lies in its use as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[2] [4] It also finds utility in the synthesis of polymers and surfactants.[4]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **10-aminodecanoic acid** is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.



Property	Value	Reference
CAS Number	13108-19-5	[5]
Molecular Formula	C10H21NO2	[5]
Molecular Weight	187.28 g/mol	[5]
Melting Point	183-184 °C	
Boiling Point	Data not available	
Solubility	Limited solubility in water. Soluble in polar organic solvents.	[3]
pKa (Predicted)	Data not available	
Appearance	White to off-white solid	[3]

# Synthesis and Purification Synthesis of 10-Aminodecanoic Acid from 10Bromodecanoic Acid

A common synthetic route to **10-aminodecanoic acid** involves the nucleophilic substitution of 10-bromodecanoic acid with an amine source.[6]

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecanoic acid in a suitable solvent such as ethanol.
- Amination: Add an excess of aqueous ammonia (e.g., 28% solution) to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrobromic acid byproduct.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).



- Work-up: After the reaction is complete, cool the mixture to room temperature. The product,
   10-aminodecanoic acid, may precipitate out of the solution. If not, the solvent and excess ammonia can be removed under reduced pressure.
- Isolation: The crude product is collected by filtration and washed with a cold solvent to remove any remaining impurities.

# **Purification by Recrystallization**

Purification of the crude **10-aminodecanoic acid** is effectively achieved by recrystallization.

#### Experimental Protocol:

- Solvent Selection: A common solvent system for the recrystallization of long-chain amino acids is an aqueous ethanol solution.
- Dissolution: Dissolve the crude 10-aminodecanoic acid in a minimal amount of the hot aqueous ethanol solvent.
- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure **10-aminodecanoic acid**.

# **Analytical Methods**

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including **10-aminodecanoic acid**.

#### General HPLC Protocol:

• Column: A reversed-phase C18 column is typically suitable for the separation of amino acids.



- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer)
   and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
- Detection: As 10-aminodecanoic acid lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.
- Sample Preparation: Samples should be dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

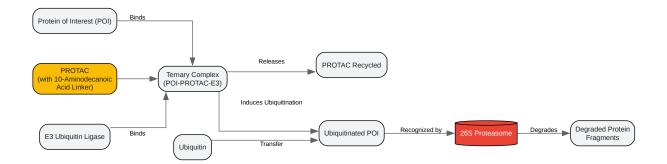
# Applications in Drug Development: The PROTAC Approach

**10-Aminodecanoic acid** plays a crucial role as a linker in the design and synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]

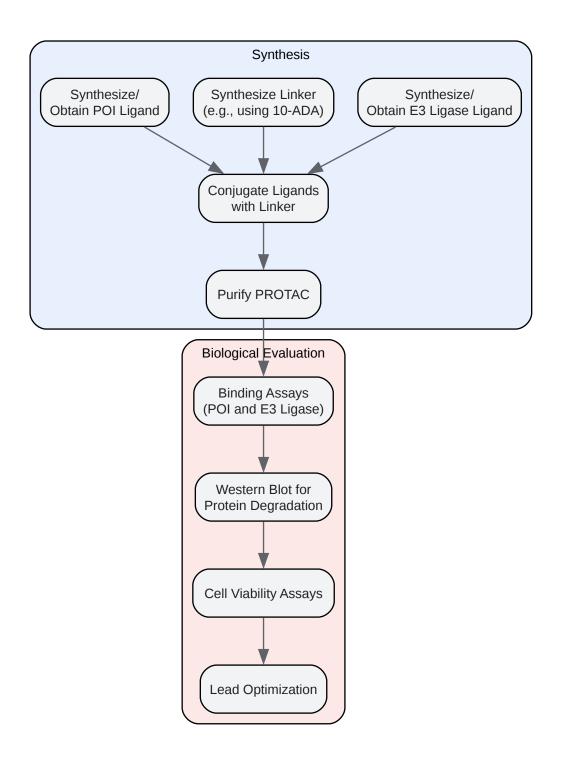
#### **PROTAC Mechanism of Action**

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below. The **10-aminodecanoic acid** linker connects a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[7]









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